molecular formula C21H18ClN3O2 B11430166 4-{6-Chloro-3-[(4-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}-2-methoxyphenol

4-{6-Chloro-3-[(4-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}-2-methoxyphenol

Cat. No.: B11430166
M. Wt: 379.8 g/mol
InChI Key: KQCLOAXLBQGUGF-UHFFFAOYSA-N
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Description

4-{6-Chloro-3-[(4-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}-2-methoxyphenol is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{6-Chloro-3-[(4-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}-2-methoxyphenol typically involves multicomponent condensation reactions. One common method includes the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This reaction is usually carried out under controlled temperature and pH conditions to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale multicomponent reactions using automated reactors. The process is optimized for high efficiency and minimal waste, often employing green chemistry principles to reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-{6-Chloro-3-[(4-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}-2-methoxyphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce alcohols or amines .

Scientific Research Applications

4-{6-Chloro-3-[(4-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}-2-methoxyphenol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an antibacterial, antifungal, and antiviral agent.

    Medicine: Investigated for its therapeutic potential in treating cancer, cardiovascular diseases, and neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-{6-Chloro-3-[(4-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}-2-methoxyphenol involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, thereby modulating biological processes. For instance, it could block γ-aminobutyric acid receptors, similar to other imidazo[1,2-a]pyridine compounds .

Properties

Molecular Formula

C21H18ClN3O2

Molecular Weight

379.8 g/mol

IUPAC Name

4-[6-chloro-3-(4-methylanilino)imidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol

InChI

InChI=1S/C21H18ClN3O2/c1-13-3-7-16(8-4-13)23-21-20(14-5-9-17(26)18(11-14)27-2)24-19-10-6-15(22)12-25(19)21/h3-12,23,26H,1-2H3

InChI Key

KQCLOAXLBQGUGF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=C(N=C3N2C=C(C=C3)Cl)C4=CC(=C(C=C4)O)OC

Origin of Product

United States

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